N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a chemical compound with the following structural formula:
C19H29N3O
This compound belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. It combines a quinoline core with a butoxyphenyl group and a methoxy substituent.
Vorbereitungsmethoden
Synthetic Routes::
Synthesis via Thiourea Derivatives:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Reactions::
Oxidation: N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the quinoline ring or other functional groups can yield reduced derivatives.
Substitution: Substitution reactions at the quinoline nitrogen or the butoxyphenyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Alkylating agents or nucleophiles for substitution reactions.
- Oxidation may lead to quinoline N-oxides or other oxidized derivatives.
- Reduction can yield partially saturated quinolines.
- Substitution reactions may result in various N-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine finds applications in:
Medicinal Chemistry: It may exhibit pharmacological activity due to its quinoline scaffold. Researchers explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biology: It could serve as a fluorescent probe for cellular imaging studies.
Industry: Its unique structure may have applications in materials science or organic electronics.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C21H24N2O2 |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-25-17-8-6-16(7-9-17)23-21-13-15(2)22-20-11-10-18(24-3)14-19(20)21/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
KMDFPLCAMNYEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.